molecular formula C13H9ClN2O2S2 B10978911 N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B10978911
M. Wt: 324.8 g/mol
InChI Key: ZXKFHDGIJPIUAM-UHFFFAOYSA-N
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Description

N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a benzenesulfonamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The sulfonamide group can form hydrogen bonds with active site residues, while the benzothiazole ring provides hydrophobic interactions, stabilizing the compound within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group and sulfonamide moiety make it versatile for various chemical modifications and applications, distinguishing it from other benzothiazole derivatives .

Properties

Molecular Formula

C13H9ClN2O2S2

Molecular Weight

324.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H9ClN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

ZXKFHDGIJPIUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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